Glycidyl oleate

Catalog No.
S619031
CAS No.
5431-33-4
M.F
C₃¹³C₁₈H₃₈O₃
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl oleate

CAS Number

5431-33-4

Product Name

Glycidyl oleate

IUPAC Name

oxiran-2-ylmethyl (Z)-octadec-9-enoate

Molecular Formula

C₃¹³C₁₈H₃₈O₃

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-

InChI Key

VWYIWOYBERNXLX-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Synonyms

(9Z)-9-Octadecenoic Acid-13C18 2-Oxiranylmethyl Ester; Oleic Acid-13C18 2,3-Epoxypropyl Ester; NSC 13542-13C18; Oleic Acid-13C18 Glycidyl Ester;

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1

Glycidyl oleate is a carboxylic ester and an epoxide, with the chemical formula C21H38O3. It is derived from glycidol and oleic acid, making it a significant compound in food chemistry and industrial applications. Glycidyl oleate appears as a colorless to slightly yellow clear liquid, and it is known for its role as a processing contaminant in refined oils due to thermal degradation during high-temperature cooking processes .

, primarily due to its epoxide functional group. Key reactions include:

  • Ring-opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other derivatives. This reaction is crucial in the synthesis of various glycidyl esters.
  • Hydrolysis: In the presence of water, glycidyl oleate can hydrolyze to produce oleic acid and glycidol.
  • Transesterification: Glycidyl oleate can react with alcohols to form new esters, which is significant in biodiesel production and other esterification processes .

Research indicates that glycidyl oleate exhibits biological activity that raises concerns regarding its safety in food products. It has been associated with genotoxic effects, particularly in the context of DNA damage when metabolized into glycidol. Studies have shown that glycidyl esters can induce oxidative stress and cellular damage, which may have implications for human health when consumed in significant quantities .

Glycidyl oleate can be synthesized through several methods:

  • Direct Esterification: This involves the reaction of glycidol with oleic acid under acidic conditions, typically using a catalyst such as sulfuric acid.
  • Transesterification: Glycidyl oleate can also be produced by transesterifying triglycerides (fats and oils) with glycidol, often facilitated by alkaline catalysts.
  • Epoxidation of Oleic Acid: Oleic acid can be epoxidized using peracetic acid or other oxidizing agents to yield glycidyl oleate .

Glycidyl oleate has a range of applications across various fields:

  • Food Industry: It is primarily studied for its role as a contaminant in edible oils during high-temperature processing.
  • Cosmetics: Used as an emulsifier and stabilizer in cosmetic formulations.
  • Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its ability to modify lipid structures.
  • Industrial Chemistry: Employed in the production of polymers and resins due to its reactive epoxide group .

Studies on glycidyl oleate have focused on its interactions with antioxidants and other compounds during thermal processing. For instance, research shows that certain antioxidants can inhibit the formation of glycidyl esters during frying processes, suggesting potential strategies for reducing their levels in food products. Additionally, investigations into the interaction between glycidyl esters and various food components have provided insights into their stability and degradation mechanisms under heat .

Several compounds share structural similarities with glycidyl oleate, notably other glycidyl esters derived from different fatty acids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
Glycidyl palmitateC19H36O3Derived from palmitic acid; commonly studied for thermal stability.
Glycidyl stearateC21H42O3Derived from stearic acid; has similar properties but higher melting point.
Glycidyl laurateC13H24O3Derived from lauric acid; exhibits different biological activity profiles.

Glycidyl oleate is unique due to its specific fatty acid composition (oleic acid) and its prevalence as a thermal degradation product in cooking oils, which distinguishes it from other glycidyl esters .

XLogP3

7.3

Other CAS

5431-33-4

Wikipedia

Glycidyl oleate

Dates

Modify: 2023-08-15

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